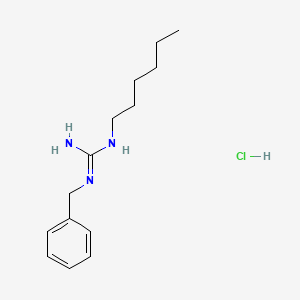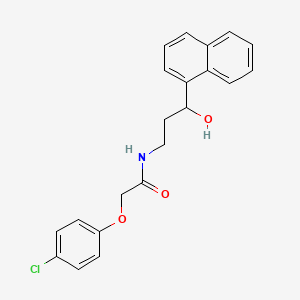![molecular formula C17H16N2O5S B3018190 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid CAS No. 1214808-67-9](/img/structure/B3018190.png)
3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid" is a complex organic molecule that appears to be related to various research areas, including chromatography, dye chemistry, and cyclization reactions. The molecule contains several functional groups, such as a cyanophenyl group, a methoxyphenylsulfonyl group, and an amino acid moiety, which could contribute to a wide range of chemical properties and reactivity.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. While the papers provided do not directly describe the synthesis of the compound , they do provide insights into related chemical reactions. For instance, the use of ion-pair liquid chromatography for the separation of amino acids suggests that similar techniques could be employed in the purification steps of the synthesis process. Additionally, the cyclization of propionic acid derivatives catalyzed by polyphosphoric acid indicates that acid-catalyzed ring closures could be a relevant reaction in the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using experimental techniques such as X-ray crystallography and theoretical methods like density functional theory (DFT). The study on methoxy substituted phenylazo pyridones demonstrates the use of these methods to determine the structure and confirm the tautomeric forms of the molecules. Similarly, the molecular structure of "3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid" could be analyzed using these techniques to understand its geometry, electronic structure, and potential tautomeric states.
Chemical Reactions Analysis
The reactivity of organic molecules is influenced by their functional groups and molecular structure. The azo, hydrazone, and other tautomers of azo dye compounds provide an example of how different tautomeric forms can affect the stability and reactivity of a molecule. The presence of methoxy and sulfophenyl groups in the compound of interest suggests that it may undergo similar tautomeric shifts, which could be relevant in understanding its chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are key to its application and behavior in different environments. The chromatographic method described for amino acids could be adapted to study the solubility, stability, and interaction of "3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid" with various solvents. The susceptibility of indanone derivatives to auto-oxidation also hints at the potential oxidative stability of the compound, which could be important in its storage and use.
Aplicaciones Científicas De Investigación
Anti-cancer and Anti-inflammatory Agents
Research into compounds such as 4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has highlighted potential anti-inflammatory and anti-tumor properties. These compounds, extracted from plant sources like Acronychia baueri, have shown effectiveness as dietary colon cancer chemopreventive agents in vivo, suggesting a protective effect on colon cancer growth and development. Such findings underscore the potential of structurally complex organic molecules in contributing to cancer prevention and treatment strategies (Epifano et al., 2015).
Nutritional and Metabolic Implications
The study of methionine sources, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met), provides insights into the biochemical and nutritional aspects of sulfur-containing compounds. These studies have examined the chemical, metabolic, and nutritional differences between HMTBA and DL-Met, discussing their relative bioefficacy in monogastric animals. This research sheds light on the complex interactions between sulfur-containing compounds and metabolic pathways, with implications for understanding the nutritional and health-related aspects of similar compounds (Vázquez-Añón et al., 2017).
Environmental and Ecological Considerations
The environmental persistence and bioaccumulation potential of perfluorinated acids, including carboxylates and sulfonates, have been subjects of concern. Studies reviewing the bioaccumulation of these compounds have emphasized the importance of understanding the environmental fate of substances with complex fluorinated structures. Such research is crucial for assessing the ecological impact of persistent organic pollutants and designing strategies for environmental protection and remediation (Conder et al., 2008).
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-16(17(20)21)10-12-2-4-13(11-18)5-3-12/h2-9,16,19H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORQSWKFOKYJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

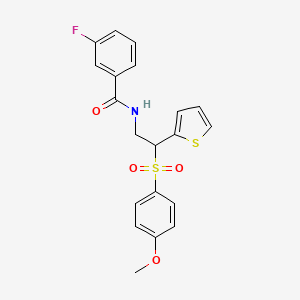
![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)
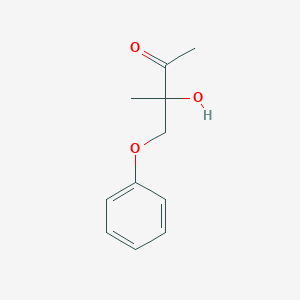
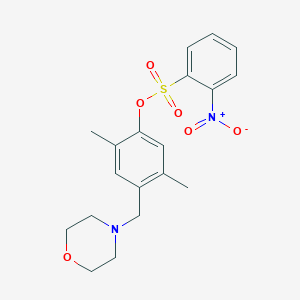
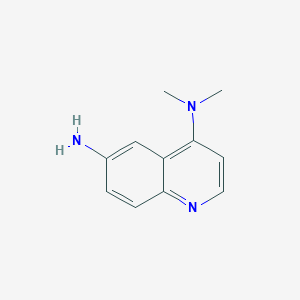

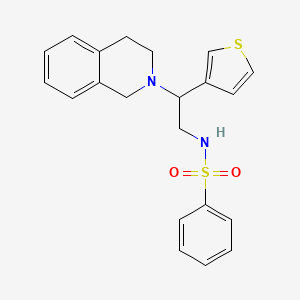
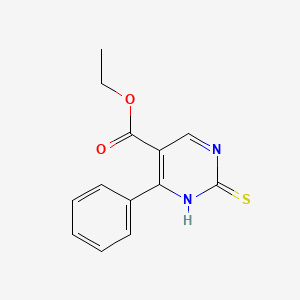

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)
